molecular formula C29H45BrO4 B12630054 (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate CAS No. 920275-30-5

(3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate

Cat. No.: B12630054
CAS No.: 920275-30-5
M. Wt: 537.6 g/mol
InChI Key: JUMXSKRCBHJVEA-VBEYQHSESA-N
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Description

(3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate is a synthetic steroid derivative. It is characterized by the presence of a bromine atom at the 26th position and two ketone groups at the 16th and 22nd positions. The compound also features an acetate group attached to the 3rd position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate typically involves multiple steps, starting from a suitable steroid precursor. The bromination at the 26th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The introduction of the ketone groups at the 16th and 22nd positions may involve oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent. The final step involves the acetylation of the hydroxyl group at the 3rd position using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone groups to hydroxyl groups.

    Substitution: The bromine atom at the 26th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

(3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other complex steroid derivatives.

    Biology: The compound can be used to study the effects of steroid derivatives on cellular processes and signaling pathways.

    Industry: The compound can be used in the synthesis of specialized materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromine atom at the 26th position and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

920275-30-5

Molecular Formula

C29H45BrO4

Molecular Weight

537.6 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,6R)-7-bromo-6-methyl-3-oxoheptan-2-yl]-10,13-dimethyl-16-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H45BrO4/c1-17(16-30)6-9-25(32)18(2)27-26(33)15-24-22-8-7-20-14-21(34-19(3)31)10-12-28(20,4)23(22)11-13-29(24,27)5/h17-18,20-24,27H,6-16H2,1-5H3/t17-,18-,20+,21+,22-,23+,24+,27+,28+,29+/m1/s1

InChI Key

JUMXSKRCBHJVEA-VBEYQHSESA-N

Isomeric SMILES

C[C@H](CCC(=O)[C@@H](C)[C@H]1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)CBr

Canonical SMILES

CC(CCC(=O)C(C)C1C(=O)CC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)CBr

Origin of Product

United States

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